3-Methyl-3-azaspiro[5.5]undecan-9-one
Description
Contextualization of Spirocyclic Scaffolds in Modern Organic Synthesis
Spirocyclic scaffolds are three-dimensional structures that have become increasingly important in modern organic synthesis. Their rigid and defined spatial arrangement offers a level of structural complexity that is highly sought after in the design of new molecules with specific biological activities. Unlike planar aromatic systems, spirocycles present substituents in precise vectors, allowing for a more refined exploration of chemical space and interaction with biological targets. The construction of these frameworks often employs sophisticated synthetic strategies, including ring-closing metathesis and intramolecular cyclization reactions.
The Significance of Azaspirocycles in Contemporary Chemical Research and Design
The incorporation of a nitrogen atom to form an azaspirocycle introduces a site for further functionalization and can significantly influence the molecule's polarity, basicity, and hydrogen bonding capabilities. These properties are crucial for modulating pharmacokinetic and pharmacodynamic profiles in drug discovery. Consequently, azaspirocyclic motifs are found in a number of biologically active compounds and are considered privileged scaffolds in medicinal chemistry. Research has shown that derivatives of azaspiro[5.5]undecane can exhibit a range of biological activities, including potential as anticonvulsants and as ligands for various receptors. researchgate.netsoton.ac.uk
Structural and Conformational Significance of the 3-Methyl-3-azaspiro[5.5]undecan-9-one Framework
The 3-Methyl-3-azaspiro[5.5]undecan-9-one framework consists of a piperidine (B6355638) ring and a cyclohexanone (B45756) ring fused at a spiro-carbon atom. The piperidine ring contains a methyl group attached to the nitrogen atom at position 3, and the cyclohexanone ring possesses a ketone group at position 9.
Conformational analysis of related spiro[5.5]undecane systems suggests that both the cyclohexane (B81311) and piperidine rings predominantly adopt a chair conformation to minimize steric strain. This results in a relatively rigid, three-dimensional structure. The orientation of the substituents on both rings is therefore well-defined, which is a key feature for designing molecules with specific binding properties. The presence of the ketone and the tertiary amine functionalities provides reactive handles for further chemical modifications.
Table 1: Key Structural and Physical Properties of 3-Methyl-3-azaspiro[5.5]undecan-9-one and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| 3-Methyl-3-azaspiro[5.5]undecan-9-one | C₁₁H₁₉NO | 181.28 | Piperidine and cyclohexanone rings, spiro-fused |
| 3-Azaspiro[5.5]undecan-9-one | C₁₀H₁₇NO | 167.25 | Parent azaspirocycle without the N-methyl group. epa.gov |
| 1-Oxa-9-azaspiro[5.5]undecane | C₉H₁₇NO | 155.24 | An analog where a carbon in the cyclohexane ring is replaced by oxygen. |
| 3,9-Diazaspiro[5.5]undecane | C₉H₁₈N₂ | 154.25 | An analog where the ketone is replaced by a second amine group. soton.ac.uk |
Note: Some properties are for closely related structures and are provided for comparative purposes.
Overview of Key Research Trajectories for 3-Methyl-3-azaspiro[5.5]undecan-9-one
While specific research focused solely on 3-Methyl-3-azaspiro[5.5]undecan-9-one is not extensively documented in publicly available literature, the research trajectories for this compound can be inferred from studies on analogous structures. The primary synthetic route to this class of compounds is the Robinson annulation. wikipedia.orgmasterorganicchemistry.comjuniperpublishers.comorganic-chemistry.org This powerful ring-forming reaction involves the Michael addition of a cyclic ketone to a vinyl ketone, followed by an intramolecular aldol (B89426) condensation. In the context of 3-Methyl-3-azaspiro[5.5]undecan-9-one, this would likely involve the reaction of N-methyl-4-piperidone with methyl vinyl ketone.
Current and future research directions for this and related azaspirocycles include:
Medicinal Chemistry: The exploration of derivatives of 3-Methyl-3-azaspiro[5.5]undecan-9-one as potential therapeutic agents. The rigid scaffold is ideal for presenting pharmacophoric groups in a defined orientation to interact with biological targets such as G-protein coupled receptors (GPCRs) or ion channels. Studies on similar 3,9-diazaspiro[5.5]undecane structures have shown their potential as GABA receptor antagonists. soton.ac.uk
Catalysis: The chiral nature of some spirocyclic compounds makes them attractive as ligands in asymmetric catalysis. The nitrogen atom in the 3-Methyl-3-azaspiro[5.5]undecan-9-one framework could be utilized to coordinate with metal centers.
Materials Science: The rigid structure of spirocycles can be incorporated into polymers to create materials with unique thermal and mechanical properties.
Table 2: Summary of Research on Related Azaspiro[5.5]undecane Derivatives
| Research Area | Key Findings |
| Anticonvulsant Activity | Certain 3-azaspiro[5.5]undecane-2,4-dione derivatives have shown efficacy in animal models of epilepsy. researchgate.net |
| Receptor Binding | 3,9-Diazaspiro[5.5]undecane-based compounds have been identified as potent antagonists of the GABA-A receptor. soton.ac.uk |
| Pain Treatment | 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been investigated as dual μ-opioid receptor agonists and σ1 receptor antagonists. acs.org |
| Radioligand Development | 1-Oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane derivatives have been evaluated as selective σ₁ receptor ligands for potential use in PET imaging. nih.gov |
Properties
IUPAC Name |
3-methyl-3-azaspiro[5.5]undecan-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-12-8-6-11(7-9-12)4-2-10(13)3-5-11/h2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIKYWMAMOUCKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CCC(=O)CC2)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40733007 | |
| Record name | 3-Methyl-3-azaspiro[5.5]undecan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40733007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189176-31-6 | |
| Record name | 3-Methyl-3-azaspiro[5.5]undecan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40733007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Methyl 3 Azaspiro 5.5 Undecan 9 One
Retrosynthetic Analysis of the 3-Methyl-3-azaspiro[5.5]undecan-9-one Skeleton
A retrosynthetic analysis of 3-Methyl-3-azaspiro[5.5]undecan-9-one reveals several potential disconnection strategies for the construction of its bicyclic framework. The most classical and widely employed approach involves a Robinson annulation, which is a powerful tool for the formation of six-membered rings. masterorganicchemistry.com
Disconnection via Robinson Annulation:
This strategy disconnects the cyclohexanone (B45756) ring at the α,β-unsaturated ketone functionality. This leads back to two key building blocks: 1-methyl-4-piperidinecarboxaldehyde and methyl vinyl ketone. semanticscholar.org This disconnection is based on the well-established Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation.
Alternative Disconnection Strategies:
Other plausible, albeit less commonly reported for this specific molecule, retrosynthetic pathways could involve:
Intramolecular Cyclization: Disconnecting one of the C-C bonds of the cyclohexane (B81311) ring could lead to a suitably functionalized piperidine (B6355638) derivative with a pendant chain ready for cyclization. This approach relies on forming the spirocyclic system in the final steps of the synthesis.
Intermolecular Annulation: This strategy would involve the reaction of a piperidine-derived component with a three-carbon synthon to construct the cyclohexanone ring in an intermolecular fashion.
Multi-component Reactions: A more convergent approach would be to disconnect the molecule into three or more simple starting materials that can be combined in a one-pot reaction to generate the complex spirocyclic core.
De Novo Synthesis Strategies for 3-Methyl-3-azaspiro[5.5]undecan-9-one
The de novo synthesis of 3-Methyl-3-azaspiro[5.5]undecan-9-one can be achieved through various strategic approaches, with the Robinson annulation being a prominently documented method.
Intramolecular Cyclization Approaches to the Spiro[5.5]undecane System
While not explicitly detailed for 3-Methyl-3-azaspiro[5.5]undecan-9-one, intramolecular cyclization represents a viable strategy for the construction of the spiro[5.5]undecane system. This would typically involve the preparation of a 4,4-disubstituted piperidine precursor. For instance, a piperidine ring bearing an acetic acid ester and a propionic acid ester at the C-4 position could undergo a Dieckmann condensation to form the β-keto ester of the target cyclohexanone ring. Subsequent hydrolysis, decarboxylation, and N-methylation would yield the desired product.
Another conceptual approach involves the intramolecular cyclization of a transient nitrone formed from the conjugate addition of an oxime to a diene, which has been successfully applied to the synthesis of other azaspiro[5.5]undecane systems. acs.org
Intermolecular Annulation Reactions for Azaspirocycle Formation
The most direct and reported intermolecular annulation for the synthesis of 3-Methyl-3-azaspiro[5.5]undecan-9-one is the Robinson annulation. semanticscholar.org This reaction sequence combines a Michael addition with an intramolecular aldol condensation to construct the cyclohexanone ring onto the pre-existing piperidine ring.
The key starting material for this synthesis is 1-methyl-4-piperidinecarboxaldehyde. This aldehyde can be prepared from 1-methyl-4-piperidone (B142233) via a Wittig reaction with (methoxymethyl)triphenylphosphonium (B8745145) chloride to form an enol ether, which is then hydrolyzed to the aldehyde. semanticscholar.org
The Robinson annulation is then carried out by reacting 1-methyl-4-piperidinecarboxaldehyde with methyl vinyl ketone in the presence of a base, such as Triton-B. semanticscholar.org This reaction proceeds through the formation of 3-methyl-3-azaspiro[5.5]undec-7-en-9-one, which is subsequently hydrogenated, typically using a palladium on carbon (Pd/C) catalyst, to yield the saturated target compound, 3-Methyl-3-azaspiro[5.5]undecan-9-one. semanticscholar.org
Table 1: Robinson Annulation for the Synthesis of 3-Methyl-3-azaspiro[5.5]undecan-9-one semanticscholar.org
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 1-methyl-4-piperidinecarboxaldehyde, Methyl vinyl ketone | Triton-B, t-butanol, 15°C to ambient temperature | 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one |
| 2 | 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one | H₂, Pd/C, Ethyl acetate (B1210297), 4.5 bar | 3-Methyl-3-azaspiro[5.5]undecan-9-one |
Multi-Component Reaction Sequences Incorporating the Azaspiro Moiety
Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules from simple starting materials in a single synthetic operation. nih.gov While a specific MCR for the direct synthesis of 3-Methyl-3-azaspiro[5.5]undecan-9-one has not been extensively reported, the general strategy holds promise.
For instance, a conceptual MCR could involve the reaction of a piperidine-derived component, such as 1-methyl-4-piperidone, with two other components that would form the remaining part of the cyclohexanone ring. Isocyanide-based multicomponent reactions (IMCRs) are particularly powerful for the synthesis of diverse heterocyclic scaffolds and could potentially be adapted for the construction of the azaspiro[5.5]undecane framework. nih.gov
Catalytic Transformations in the Synthesis of 3-Methyl-3-azaspiro[5.5]undecan-9-one
Catalysis plays a crucial role in modern organic synthesis, offering mild and selective methods for complex bond formations. In the context of 3-Methyl-3-azaspiro[5.5]undecan-9-one synthesis, catalysis is primarily involved in the hydrogenation step of the Robinson annulation sequence.
Transition Metal-Mediated Cyclization Reactions
While the established synthesis of 3-Methyl-3-azaspiro[5.5]undecan-9-one relies on a classical annulation, transition metal-mediated cyclizations represent a powerful alternative for the construction of spirocyclic systems. These reactions often proceed with high efficiency and stereoselectivity under mild conditions.
Although not specifically applied to the target molecule, methods such as the Prins cyclization and olefin metathesis have been mentioned in the context of synthesizing the related alcohol, 3-Methyl-3-azaspiro[5.5]undecan-9-ol. evitachem.com A subsequent oxidation would provide the desired ketone.
Furthermore, palladium-catalyzed intramolecular Heck reactions or rhodium-catalyzed C-H activation/cyclization strategies could be envisioned for the formation of the azaspiro[5.5]undecane core from appropriately designed acyclic or monocyclic precursors. These advanced methods offer potential for more convergent and flexible synthetic routes.
Organocatalytic Methodologies for Spirocyclic Construction
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of complex molecular architectures. youtube.comchemistwizards.com In the context of spirocyclic ketones like 3-Methyl-3-azaspiro[5.5]undecan-9-one, organocatalysis can be instrumental in controlling stereochemistry and improving reaction efficiency. While specific organocatalytic methods for the direct synthesis of 3-Methyl-3-azaspiro[5.5]undecan-9-one are not extensively documented, the principles of organocatalysis can be applied to its known synthetic routes, such as the Robinson annulation. nih.govresearchgate.net
The Robinson annulation involves a Michael addition followed by an intramolecular aldol condensation. chemistwizards.comnrochemistry.commasterorganicchemistry.com Organocatalysts, particularly chiral amines like proline and its derivatives, are well-known to catalyze both of these reactions enantioselectively. mdpi.com For instance, a proline-catalyzed intramolecular aldol reaction of a triketone was one of the earliest examples of organocatalysis. youtube.com This suggests the potential for an asymmetric synthesis of 3-Methyl-3-azaspiro[5.5]undecan-9-one by employing a suitable chiral organocatalyst in the Robinson annulation of 1-methyl-4-piperidinecarboxaldehyde and methyl vinyl ketone. nih.govewadirect.com
The general mechanism would involve the formation of an enamine from the ketone and the organocatalyst, which then undergoes a stereocontrolled Michael addition to the α,β-unsaturated ketone. nih.gov Subsequent intramolecular aldol condensation, also mediated by the catalyst, would lead to the formation of the chiral spirocyclic ketone. The choice of catalyst and reaction conditions would be crucial in achieving high diastereo- and enantioselectivity.
Strategic Modifications of Precursor Molecules for 3-Methyl-3-azaspiro[5.5]undecan-9-one Formation
The primary synthetic route to 3-Methyl-3-azaspiro[5.5]undecan-9-one involves the Robinson annulation of 1-methyl-4-piperidinecarboxaldehyde and methyl vinyl ketone, followed by hydrogenation. ewadirect.com Strategic modifications of these precursor molecules can significantly impact the efficiency and outcome of the synthesis.
Modifications to the Michael acceptor, methyl vinyl ketone, can also be a strategic approach. The Wichterle reaction, a variant of the Robinson annulation, utilizes 1,3-dichloro-cis-2-butene instead of methyl vinyl ketone to prevent undesirable polymerization. nih.gov This highlights how altering the structure of the α,β-unsaturated ketone can address specific challenges in the reaction. For the synthesis of 3-Methyl-3-azaspiro[5.5]undecan-9-one, similar strategies could be employed to enhance reaction control and yield.
Furthermore, the design of the precursor molecules can be tailored for cascade reactions. By incorporating appropriate functional groups, it may be possible to trigger a series of intramolecular reactions following the initial spirocyclization, leading to more complex molecular architectures in a single pot.
Green Chemistry Principles Applied to the Synthesis of 3-Methyl-3-azaspiro[5.5]undecan-9-one
The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. nrochemistry.comfiveable.me These principles can be effectively applied to the synthesis of 3-Methyl-3-azaspiro[5.5]undecan-9-one.
A primary consideration is the choice of solvent. Traditional organic solvents often pose environmental and health risks. ewadirect.com The use of greener alternatives such as water, ionic liquids, or bio-based solvents is a key aspect of green chemistry. ewadirect.commdpi.com For the hydrogenation step in the synthesis of 3-Methyl-3-azaspiro[5.5]undecan-9-one, ethyl acetate is used as a solvent to avoid ketalization that can occur in methanol. ewadirect.com Ethyl acetate is considered a greener solvent compared to many chlorinated hydrocarbons. Further research could explore the use of even more benign solvents.
Atom economy is another central principle of green chemistry. The Robinson annulation is inherently an atom-economical reaction as it forms multiple carbon-carbon bonds in a single process. nih.gov To further improve atom economy, the use of catalytic reagents over stoichiometric ones is preferred. The potential use of organocatalysts, as discussed earlier, aligns with this principle.
Energy efficiency is also a critical factor. Performing reactions at ambient temperature and pressure reduces energy consumption. The hydrogenation step for the synthesis of 3-Methyl-3-azaspiro[5.5]undecan-9-one is typically carried out at ambient temperature. ewadirect.com Exploring catalysts that can promote the annulation step under milder conditions would further enhance the greenness of the synthesis.
The following table summarizes the application of green chemistry principles to the synthesis of 3-Methyl-3-azaspiro[5.5]undecan-9-one:
| Green Chemistry Principle | Application in the Synthesis of 3-Methyl-3-azaspiro[5.5]undecan-9-one |
| Safer Solvents and Auxiliaries | Use of ethyl acetate in the hydrogenation step to avoid side reactions. ewadirect.com Exploration of water or other green solvents for the annulation step. mdpi.com |
| Design for Energy Efficiency | Hydrogenation performed at ambient temperature. ewadirect.com Development of catalysts for the annulation step that operate under mild conditions. |
| Use of Catalysis | The Robinson annulation is a catalytic process. Potential for using highly efficient and recyclable organocatalysts. mdpi.com |
| Atom Economy | The Robinson annulation is an atom-economical ring-forming reaction. nih.gov |
Challenges and Innovations in High-Efficiency Synthesis of 3-Methyl-3-azaspiro[5.5]undecan-9-one
Achieving high-efficiency in the synthesis of 3-Methyl-3-azaspiro[5.5]undecan-9-one presents several challenges, which in turn drive innovation in synthetic methodology.
A significant challenge is the control of stereochemistry during the formation of the spirocenter. Achieving high enantioselectivity in the Robinson annulation step requires careful design and selection of chiral catalysts. While organocatalysis offers a promising solution, optimizing the catalyst and reaction conditions for this specific substrate can be a complex task. mdpi.com
Another challenge is the potential for side reactions. For instance, polymerization of methyl vinyl ketone can reduce the yield of the desired product. nih.gov Innovations such as the Wichterle reaction, which uses a less reactive Michael acceptor, provide a strategy to overcome this issue. nih.gov Similarly, in the hydrogenation step, the choice of solvent is critical to prevent unwanted ketalization. ewadirect.com
The scale-up of the synthesis for potential industrial applications can also be challenging. Reactions that are efficient on a laboratory scale may not be as effective or safe on a larger scale. Innovations in reactor technology and process optimization are necessary to ensure a high-yielding and safe large-scale synthesis.
The following table outlines some of the challenges and potential innovations in the synthesis of this compound:
| Challenge | Potential Innovation |
| Stereocontrol | Development of highly enantioselective organocatalysts for the Robinson annulation. mdpi.com |
| Side Reactions | Strategic modification of precursors (e.g., using alternatives to methyl vinyl ketone). nih.gov Optimization of reaction conditions and solvent choice. ewadirect.com |
| Scale-up | Design of continuous flow reactors. Process intensification and optimization. |
| Catalyst Efficiency | Development of more active and recyclable catalysts. youtube.com |
Reaction Chemistry and Functional Group Interconversions of 3 Methyl 3 Azaspiro 5.5 Undecan 9 One
Reactivity of the Carbonyl Moiety in 3-Methyl-3-azaspiro[5.5]undecan-9-one
The ketone at the C-9 position is a key site for synthetic modification, undergoing nucleophilic additions, reductions, and reactions at the alpha-carbon.
Nucleophilic Addition Reactions to the Ketone
The carbonyl group of 3-Methyl-3-azaspiro[5.5]undecan-9-one readily undergoes condensation reactions with active methylene (B1212753) compounds and other nucleophiles. For instance, in the presence of a base, it can participate in Knoevenagel-type condensations. Reaction with phenylhydrazine (B124118) under acidic conditions leads to the formation of an indole (B1671886) ring system, characteristic of the Fischer indole synthesis.
A notable reaction involves the treatment of 3-Methyl-3-azaspiro[5.5]undecan-9-one with hydroxylamine (B1172632) hydrochloride to form the corresponding oxime. This oxime is a crucial intermediate for the Beckmann rearrangement, which results in the formation of a lactam, thereby expanding the spirocyclic ring system.
Table 1: Nucleophilic Addition Reactions of 3-Methyl-3-azaspiro[5.5]undecan-9-one
| Reactant | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Ethyl Cyanoacetate (B8463686) | Sulfur, Diethylamine/Ethanol | Ethyl 2-cyano-2-(3-methyl-3-azaspiro[5.5]undecan-9-ylidene)acetate | 66 |
| Malononitrile | Sulfur, Ethanol | 2-(3-Methyl-3-azaspiro[5.5]undecan-9-ylidene)malononitrile | 40 |
| Phenylhydrazine | Acetic Acid | 1,2,3,4,5,6,7,8-Octahydro-3'-methylspiro[carbazole-9,4'-piperidine] | 38 |
| 2-Pyrrolidinone (B116388) | POCl₃, (CH₂Cl)₂ | Product of condensation | 57 |
| Hydroxylamine Hydrochloride | Sodium Acetate (B1210297), Water | 3-Methyl-3-azaspiro[5.5]undecan-9-one oxime | 67 |
Selective Carbonyl Reduction Pathways
While specific literature on the selective reduction of the ketone in 3-Methyl-3-azaspiro[5.5]undecan-9-one is not extensively detailed, standard ketone reduction methodologies are applicable. These methods are crucial for the synthesis of the corresponding alcohol, 3-Methyl-3-azaspiro[5.5]undecan-9-ol, a valuable synthetic intermediate.
Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are expected to effectively reduce the carbonyl group to a hydroxyl group. evitachem.com The choice of reagent and reaction conditions can influence the stereoselectivity of the reduction, yielding either the axial or equatorial alcohol. For instance, highly stereoselective reductions of cyclic ketones to the more thermodynamically stable alcohol can be achieved using lithium dispersion with hydrated transition metal salts like FeCl₂·4H₂O or CuCl₂·2H₂O. organic-chemistry.org The use of ammonia (B1221849) borane (B79455) in water also presents a chemoselective method for reducing ketones to alcohols. rsc.org
Enolization and Alpha-Substitution Reactions
The presence of protons on the carbon atoms alpha to the carbonyl group allows for enolization under both acidic and basic conditions. The resulting enol or enolate is a key intermediate for alpha-substitution reactions.
The Knoevenagel condensations with ethyl cyanoacetate and malononitrile, as detailed in Table 1, are prime examples of reactions that proceed through an enolate intermediate. masterorganicchemistry.com The reaction with 2-pyrrolidinone in the presence of phosphorus oxychloride also involves the activation of the alpha-position. masterorganicchemistry.com These reactions demonstrate the utility of the enolizable nature of the ketone for forming new carbon-carbon bonds at the alpha-position, enabling the construction of more complex molecular architectures.
Reactivity of the Tertiary Amine Nitrogen in 3-Methyl-3-azaspiro[5.5]undecan-9-one
The tertiary amine nitrogen in the piperidine (B6355638) ring is a nucleophilic and basic center, which can be readily quaternized or undergo N-demethylation.
Quaternization Reactions of the Azaspiro Nitrogen
The lone pair of electrons on the nitrogen atom makes it susceptible to reaction with electrophiles, such as alkyl halides, leading to the formation of quaternary ammonium (B1175870) salts. This quaternization reaction can alter the steric and electronic properties of the molecule, which can be useful in various applications. For example, reaction with methyl iodide would yield the corresponding N,N-dimethyl quaternary ammonium iodide salt. The rate and success of such reactions can be influenced by the steric hindrance around the nitrogen atom and the nature of the alkylating agent.
N-Demethylation Strategies
The removal of the N-methyl group to yield the corresponding secondary amine, 3-azaspiro[5.5]undecan-9-one, is a valuable transformation for further functionalization. Several methods are available for the N-demethylation of tertiary amines.
One common method is the Von Braun reaction, which involves treatment with cyanogen (B1215507) bromide (BrCN) to form an N-cyano intermediate, followed by hydrolysis to the secondary amine. Another widely used strategy involves the use of chloroformates, such as ethyl chloroformate or trichloroethyl chloroformate, to form a carbamate (B1207046) intermediate, which can then be cleaved under specific conditions to afford the demethylated product. More modern approaches might utilize transition metal-catalyzed reactions for N-demethylation. acs.org
Transformations of the Spirocyclic Ring System of 3-Methyl-3-azaspiro[5.5]undecan-9-one
The rigid, spirocyclic framework of 3-Methyl-3-azaspiro[5.5]undecan-9-one can undergo a variety of transformations that alter the ring structure, including ring expansion, contraction, and opening reactions.
Ring expansion of the cyclohexanone (B45756) moiety can be accomplished through classic rearrangement reactions, such as the Beckmann and Schmidt rearrangements, to furnish spirolactams.
The Beckmann rearrangement proceeds via the corresponding oxime, which can be prepared by treating the ketone with hydroxylamine. youtube.com Acid-catalyzed rearrangement of the oxime leads to the insertion of the nitrogen atom into a carbon-carbon bond of the cyclohexane (B81311) ring, forming a seven-membered lactam. wikipedia.orgacs.org The regioselectivity of the rearrangement is determined by the stereochemistry of the oxime; the group anti-periplanar to the hydroxyl group migrates. youtube.comwikipedia.org
The Schmidt reaction provides a direct conversion of the ketone to the lactam using hydrazoic acid (HN₃) in the presence of a strong acid. vedantu.comwikipedia.org The reaction proceeds through the addition of hydrazoic acid to the protonated ketone, followed by a rearrangement with expulsion of dinitrogen gas. wikipedia.org
| Reaction | Reagents | Intermediate | Product | Reference |
| Beckmann Rearrangement | 1. NH₂OH·HCl, NaOAc 2. H₂SO₄ or PCl₅ | Oxime | 3-Methyl-4-aza-10-azaspiro[6.5]dodecan-11-one | wikipedia.orgacs.orgpw.live |
| Schmidt Reaction | HN₃, H₂SO₄ | Azidohydrin | 3-Methyl-4-aza-10-azaspiro[6.5]dodecan-11-one | vedantu.comwikipedia.org |
Ring contraction of the piperidine ring within the spirocyclic system represents a more challenging transformation. Photochemical methods, however, offer a potential route. For instance, a visible light-mediated ring contraction of α-acylated saturated heterocycles has been reported. nih.gov This process involves a Norrish Type II reaction followed by fragmentation and subsequent intramolecular cyclization. To apply this to 3-Methyl-3-azaspiro[5.5]undecan-9-one, the nitrogen would first need to be acylated.
Another approach involves an oxidative rearrangement. For example, the treatment of N-H piperidines with reagents like phenyliodine(III) diacetate can induce a ring contraction to the corresponding pyrrolidine (B122466) derivatives. dntb.gov.uaresearchgate.net
| Method | Key Transformation | Potential Application to Target | Reference |
| Photomediated Ring Contraction | Norrish Type II reaction of an N-acyl piperidine | N-acylation followed by irradiation with visible light | nih.gov |
| Oxidative Rearrangement | Iminium ion formation and trapping | Demethylation, N-H protection, then oxidation | dntb.gov.uaresearchgate.net |
Ring-opening of the piperidine ring can be envisioned through Hofmann elimination of the corresponding N-oxide. This would involve methylation of the N-oxide to form a quaternary ammonium salt, followed by treatment with a base to induce elimination and open the piperidine ring.
Alternatively, synthetic routes to azaspiro[5.5]undecanes that involve a conjugate addition/dipolar cycloaddition cascade could potentially be reversed under certain conditions to achieve ring opening. acs.org
Advanced Derivatization and Functionalization Strategies for 3-Methyl-3-azaspiro[5.5]undecan-9-one
The presence of both a ketone and a tertiary amine allows for a wide range of derivatization strategies to access novel analogs.
Functionalization can occur at several positions:
The Nitrogen Atom: The N-methyl group can be removed and replaced with other alkyl or acyl groups. The synthesis of related 3,9-diazaspiro[5.5]undecane-based compounds has shown that the nitrogen can be functionalized with various substituents. soton.ac.uk
The Carbonyl Group: The ketone can be converted to a variety of other functional groups, such as an alcohol via reduction, or an oxime as an intermediate for the Beckmann rearrangement. It can also be a site for the introduction of new substituents via Grignard or Wittig reactions.
The α-Carbon: The carbon atoms adjacent to the ketone can be functionalized through enolate chemistry. For example, α-alkylation or α-halogenation can be achieved by treating the ketone with a base and an appropriate electrophile.
| Site of Functionalization | Reaction Type | Potential Reagents | Potential Product |
| Nitrogen Atom | N-Demethylation/N-Alkylation | 1. Von Braun reaction (BrCN) 2. Alkyl halide, base | N-Alkyl-3-azaspiro[5.5]undecan-9-one |
| Carbonyl Group | Reduction | NaBH₄, MeOH | 3-Methyl-3-azaspiro[5.5]undecan-9-ol |
| Carbonyl Group | Wittig Reaction | Ph₃P=CH₂, THF | 9-Methylene-3-methyl-3-azaspiro[5.5]undecane |
| α-Carbon | Alkylation | LDA, Alkyl halide | 8-Alkyl-3-methyl-3-azaspiro[5.5]undecan-9-one |
Mechanistic Investigations of Key Transformations of 3-Methyl-3-azaspiro[5.5]undecan-9-one
The Beckmann rearrangement of the oxime of 3-Methyl-3-azaspiro[5.5]undecan-9-one is a well-studied process. The reaction is initiated by the protonation of the oxime's hydroxyl group by an acid, converting it into a good leaving group (water). pw.livemasterorganicchemistry.com This is followed by a concerted 1,2-migration of the alkyl group that is anti-periplanar to the leaving group, leading to the formation of a nitrilium ion. wikipedia.org Subsequent attack by water and tautomerization yields the final lactam product. masterorganicchemistry.com The stereospecificity of the migration is a key feature of this rearrangement. youtube.comwikipedia.org
The Schmidt reaction offers a more direct route to the lactam. The mechanism involves the protonation of the ketone, followed by the nucleophilic attack of hydrazoic acid to form an azidohydrin intermediate. wikipedia.orglibretexts.org Dehydration then leads to a diazoiminium ion. A rearrangement occurs where one of the alkyl groups migrates from the carbon to the nitrogen atom with the concurrent loss of dinitrogen gas, forming a nitrilium ion. wikipedia.org This intermediate is then hydrolyzed to the corresponding lactam. byjus.com
Stereochemical and Conformational Analysis of 3 Methyl 3 Azaspiro 5.5 Undecan 9 One
Conformational Preferences of the Azaspiro[5.5]undecane Skeleton
The 3-azaspiro[5.5]undecane skeleton consists of a piperidine (B6355638) ring and a cyclohexane (B81311) ring fused at a common spiro carbon atom. Both six-membered rings preferentially adopt a chair conformation to minimize torsional and angle strain. The spiro fusion, however, introduces significant steric hindrance and dictates the relative orientation of the two rings.
Influence of the N-Methyl Group on Ring Conformation and Dynamics
The introduction of a methyl group on the nitrogen atom at the 3-position has a profound impact on the conformational preferences and dynamics of the piperidine ring. In N-methylpiperidine, there is a well-documented equilibrium between two chair conformers, one with the methyl group in an axial position and the other with the methyl group in an equatorial position.
The equatorial conformer is generally favored due to the avoidance of 1,3-diaxial interactions between the methyl group and the axial hydrogens on the piperidine ring. However, the energy difference between the axial and equatorial conformers is relatively small, allowing for rapid inversion of the ring at room temperature. In the context of the 3-azaspiro[5.5]undecane skeleton, the bulky spirocyclic system further influences this equilibrium. The steric bulk of the adjacent cyclohexanone (B45756) ring can create additional steric interactions that may shift the conformational equilibrium of the N-methyl group.
Conformational Dynamics and Inversion Barriers in 3-Methyl-3-azaspiro[5.5]undecan-9-one
The conformational dynamics of 3-Methyl-3-azaspiro[5.5]undecan-9-one are primarily governed by two processes: the ring inversion of the piperidine and cyclohexane rings, and the nitrogen inversion of the tertiary amine.
The barrier to ring inversion in the piperidine moiety is influenced by the N-methyl substituent. The nitrogen inversion barrier in N-methylpiperidine derivatives is also a key dynamic process to consider. rsc.org This inversion involves the passage of the nitrogen atom through a planar transition state. The presence of the methyl group results in two non-equivalent half-barriers for the axial-to-equatorial and equatorial-to-axial interconversion. rsc.org
For the cyclohexane ring containing the ketone, the chair conformation is still preferred. The presence of the spiro center links the conformational dynamics of both rings. The inversion of one ring will be coupled with potential conformational adjustments in the other to relieve any induced strain.
Computational Modeling of Conformational Energetics of 3-Methyl-3-azaspiro[5.5]undecan-9-one
Computational modeling provides valuable insights into the relative energies of the different conformers of 3-Methyl-3-azaspiro[5.5]undecan-9-one. Theoretical calculations, such as those using density functional theory (DFT) or ab initio methods, can be employed to determine the optimized geometries and relative stabilities of the various chair and boat conformations of both rings, as well as the transition states for their interconversion.
Such studies on related azaspirocyclic systems have been used to assess the relative stability of diastereoisomers. beilstein-journals.org For 3-Methyl-3-azaspiro[5.5]undecan-9-one, computational models would likely predict that the conformer with both rings in a chair conformation and the N-methyl group in an equatorial position is the most stable. The energy differences between this ground state and other higher-energy conformers, as well as the energy barriers for ring and nitrogen inversion, can be quantified.
Table 1: Calculated Relative Energies of 3-Methyl-3-azaspiro[5.5]undecan-9-one Conformers (Illustrative)
| Conformer | Piperidine Ring Conformation | Cyclohexanone Ring Conformation | N-Methyl Orientation | Relative Energy (kcal/mol) |
| 1 | Chair | Chair | Equatorial | 0.00 |
| 2 | Chair | Chair | Axial | 2.5 - 3.5 |
| 3 | Twist-Boat | Chair | Equatorial | 5.0 - 6.0 |
| 4 | Chair | Twist-Boat | Equatorial | 5.5 - 6.5 |
Note: These are illustrative values based on typical energy differences for substituted piperidines and cyclohexanones. Actual values would require specific computational studies.
Stereoelectronic Effects within the 3-Methyl-3-azaspiro[5.5]undecan-9-one Framework
The presence of heteroatoms (nitrogen and oxygen) in 3-Methyl-3-azaspiro[5.5]undecan-9-one gives rise to significant stereoelectronic effects that influence its conformation and reactivity. One of the key effects in the piperidine ring is the potential for an anomeric effect involving the nitrogen lone pair and the antibonding orbital of the adjacent C-C bonds of the spiro center.
In the cyclohexanone ring, the carbonyl group introduces its own set of stereoelectronic interactions. The alignment of the C=O dipole can influence the electron distribution in the ring. Furthermore, in reactions involving the carbonyl group, stereoelectronic control, such as the Bürgi-Dunitz trajectory for nucleophilic attack, will be a determining factor. Studies on related azaspiro[5.5]undecane systems have highlighted the importance of stereoelectronic effects, such as A(1,3)-strain, in controlling the stereochemistry of reactions. nih.gov In these cases, axial attack of a nucleophile may be preferred to avoid unfavorable steric and electronic interactions. nih.gov
Computational and Theoretical Investigations of 3 Methyl 3 Azaspiro 5.5 Undecan 9 One
Quantum Chemical Approaches to Electronic Structure of 3-Methyl-3-azaspiro[5.5]undecan-9-one
Quantum chemical methods are fundamental to understanding the electronic properties of a molecule, which in turn dictate its stability, reactivity, and other chemical characteristics.
Density Functional Theory (DFT) Studies on Reactivity and Stability
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 3-Methyl-3-azaspiro[5.5]undecan-9-one, DFT calculations would be instrumental in predicting its reactivity and stability. By calculating the electron density, researchers can identify regions of the molecule that are electron-rich or electron-poor, which are likely sites for nucleophilic or electrophilic attack, respectively.
Ab Initio Methods for Ground State Electronic Properties
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data. For 3-Methyl-3-azaspiro[5.5]undecan-9-one, ab initio calculations, such as Hartree-Fock (HF) and more advanced post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory or Coupled Cluster), would provide a detailed description of its ground state electronic properties.
These methods can yield highly accurate wavefunctions and energies, from which properties like the dipole moment and polarizability can be derived. The dipole moment is particularly important as it influences the molecule's solubility and its interaction with other polar molecules and external electric fields.
Molecular Dynamics Simulations for Conformational Sampling and Interconversion of 3-Methyl-3-azaspiro[5.5]undecan-9-one
The spirocyclic structure of 3-Methyl-3-azaspiro[5.5]undecan-9-one, which contains both a piperidine (B6355638) and a cyclohexane (B81311) ring, allows for significant conformational flexibility. Molecular Dynamics (MD) simulations are the ideal tool to explore the different spatial arrangements (conformers) that this molecule can adopt. mdpi.com
In an MD simulation, the motion of every atom in the molecule is calculated over time by solving Newton's equations of motion. mdpi.com This provides a dynamic picture of the molecule's behavior. For 3-Methyl-3-azaspiro[5.5]undecan-9-one, MD simulations would reveal the preferred conformations of the two rings (e.g., chair, boat, or twist-boat for the cyclohexane ring) and the orientation of the N-methyl group. The simulations would also map the energy barriers between different conformers, providing insight into the rates of interconversion. libretexts.org Understanding the conformational landscape is crucial as the biological activity of a molecule often depends on its ability to adopt a specific three-dimensional shape to bind to a biological target. mdpi.com
Prediction of Reaction Pathways and Transition States for 3-Methyl-3-azaspiro[5.5]undecan-9-one Derivatives
Computational chemistry can be used to predict the most likely pathways for chemical reactions involving derivatives of 3-Methyl-3-azaspiro[5.5]undecan-9-one. By modeling the interaction of the molecule with various reagents, it is possible to map out the potential energy surface of the reaction.
A key aspect of this is the identification of transition states—the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, and thus its rate. For example, the reduction of the ketone group at the C9 position or nucleophilic substitution reactions could be modeled. These calculations would guide synthetic chemists in choosing the optimal reaction conditions and predicting the likely products of a reaction.
Frontier Molecular Orbital (FMO) Analysis in 3-Methyl-3-azaspiro[5.5]undecan-9-one Reactivity
Frontier Molecular Orbital (FMO) theory is a powerful concept for explaining and predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule.
For 3-Methyl-3-azaspiro[5.5]undecan-9-one, the energy and shape of the HOMO and LUMO would be calculated using quantum chemical methods. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. The spatial distribution of these orbitals would indicate the most probable sites for electrophilic and nucleophilic attack.
Charge Distribution and Electrostatic Potential Mapping for 3-Methyl-3-azaspiro[5.5]undecan-9-one
The distribution of electrical charge within a molecule is fundamental to its interactions with other molecules. For 3-Methyl-3-azaspiro[5.5]undecan-9-one, computational methods can be used to calculate the partial charge on each atom.
This information can be visualized through an electrostatic potential (ESP) map. The ESP map displays the electrostatic potential on the electron density surface of the molecule, typically using a color scale where red indicates regions of negative potential (electron-rich) and blue indicates regions of positive potential (electron-poor). evitachem.comresearchgate.netnih.gov For this molecule, the ESP map would likely show a region of negative potential around the carbonyl oxygen and the nitrogen atom, highlighting their potential to act as hydrogen bond acceptors or sites of electrophilic attack. Conversely, regions of positive potential would indicate sites susceptible to nucleophilic attack. These maps are invaluable for understanding non-covalent interactions, which are critical for drug-receptor binding. nih.gov
Applications of 3 Methyl 3 Azaspiro 5.5 Undecan 9 One As a Strategic Synthetic Intermediate
Role of 3-Methyl-3-azaspiro[5.5]undecan-9-one in the Synthesis of Complex Organic Molecules
The strategic importance of 3-Methyl-3-azaspiro[5.5]undecan-9-one lies in its utility as a starting material for more complex molecular architectures. Its synthesis is efficiently achieved through a Robinson annelation reaction, followed by hydrogenation, making it an accessible intermediate. semanticscholar.orgresearchgate.net Specifically, the reaction begins with 1-methyl-4-piperidine carboxaldehyde and methyl vinyl ketone to form the unsaturated precursor, 3-methyl-3-azaspiro[5.5]undec-7-en-9-one, which is then hydrogenated to yield the saturated ketone. semanticscholar.org
Once formed, the ketone functional group and the tertiary amine within the spirocyclic structure serve as handles for a variety of chemical transformations. For instance, it has been used as a precursor in the synthesis of larger ring systems. Through a Beckmann rearrangement, which is a classical organic reaction, 3-Methyl-3-azaspiro[5.5]undecan-9-one can be converted into the corresponding lactam, a 3-hetero-9-azaspiro[5.6]dodecan-10-one. ic.ac.uk This transformation exemplifies its role in scaffold hopping and the generation of more complex heterocyclic systems. ic.ac.uk
Utilization as a Building Block for Novel Azaspirocyclic Scaffolds in Chemical Libraries
The azaspiro[5.5]undecane core is considered a privileged scaffold in medicinal chemistry, meaning it is a structural framework that can provide ligands for more than one biological target. rsc.org The rigid nature of the spirocyclic system helps to pre-organize appended functional groups in a defined three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets. nih.gov
3-Methyl-3-azaspiro[5.5]undecan-9-one is an excellent building block for generating libraries of novel azaspirocyclic compounds. The ketone at the C-9 position is a versatile functional group that can undergo a wide array of chemical reactions. Research has demonstrated its conversion into various other heterocyclic systems through condensation and rearrangement reactions. ic.ac.uk These transformations allow for the introduction of significant structural diversity, which is a key aspect in the construction of chemical libraries for drug discovery. nih.gov The availability of related commercial building blocks, such as those with a Boc-protecting group, further enhances its utility in multi-step synthetic campaigns. medchemexpress.comchemdad.com
Below is a table summarizing some documented reactions starting from 3-Methyl-3-azaspiro[5.5]undecan-9-one, illustrating its versatility as a building block.
| Reagent(s) | Reaction Type | Product Type | Yield (%) | Reference |
| Ethyl cyanoacetate (B8463686), Sulfur, Diethylamine | Gewald reaction | Fused Thiophene | 66% | ic.ac.uk |
| 2-Pyrrolidinone (B116388), POCl₃ | Vilsmeier-Haack type reaction | Fused heterocycle | 57% | ic.ac.uk |
| Malononitrile, Sulfur | Gewald reaction | Fused Thiophene | 40% | ic.ac.uk |
| Phenylhydrazine (B124118), Acetic acid | Fischer indole (B1671886) synthesis | Indole derivative | 38% | ic.ac.uk |
| Hydroxylamine (B1172632) hydrochloride, Sodium acetate (B1210297) then Tosyl chloride, Pyridine (B92270) | Beckmann rearrangement | Lactam | 12% (second step) | ic.ac.uk |
Integration into Diversity-Oriented Synthesis (DOS) Methodologies
Diversity-Oriented Synthesis (DOS) is a powerful strategy used in drug discovery to generate structurally diverse and complex small molecules from a common starting material. nih.gov The aim is to populate chemical space with novel scaffolds to identify new biological probes and potential drug leads.
3-Methyl-3-azaspiro[5.5]undecan-9-one is a suitable candidate for DOS campaigns due to its inherent structural features. The compound contains multiple reaction sites: the ketone, the adjacent α-carbons, and the piperidine (B6355638) ring. This allows for divergent reaction pathways from a single starting material. For example, the ketone can be transformed into an array of functional groups (alcohols, alkenes, imines) or used in condensation reactions to build new rings. evitachem.comic.ac.uk The piperidine nitrogen allows for quaternization or other modifications. This functional group tolerance and the ability to generate stereochemical complexity make the scaffold valuable for creating libraries of spirocyclic compounds with high structural diversity.
Precursor for Advanced Materials with Specific Structural Motifs
Spirocyclic compounds are of increasing interest in materials science, particularly in the field of organic electronics. researchgate.netcambridgescholars.com The rigid, non-planar geometry of the spiro-junction can be used to control the packing of molecules in the solid state, improve the morphological stability of thin films, and create materials with high glass transition temperatures. aip.org These properties are advantageous for applications in organic light-emitting diodes (OLEDs) and solar cells. researchgate.net
While specific applications of 3-Methyl-3-azaspiro[5.5]undecan-9-one as a precursor for advanced materials are not extensively documented, its core structure possesses the desirable rigid spirocyclic motif. evitachem.com By functionalizing the ketone or the piperidine ring, it is conceivable to attach chromophores or other electronically active groups. The spirocyclic core would serve to spatially isolate these functional units, potentially leading to materials with unique photophysical properties. nih.govaip.org
Development of Chiral Auxiliaries or Ligands Derived from 3-Methyl-3-azaspiro[5.5]undecan-9-one
Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic sequence to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com Spirocycles can possess chirality due to the presence of a stereogenic spiro-carbon or through axial chirality arising from the twisted arrangement of the rings. wikipedia.org
The synthesis of enantiomerically pure spirocycles is a significant challenge in organic chemistry. cambridgescholars.com While 3-Methyl-3-azaspiro[5.5]undecan-9-one itself is achiral, its derivatives can be made chiral. The development of asymmetric synthetic routes to access enantiopure versions of this scaffold or its derivatives would open the door to their use as chiral auxiliaries or chiral building blocks. For example, asymmetric hydrogenation of its unsaturated precursor or stereoselective functionalization of the ketone could yield chiral products. These chiral derivatives could then be used to direct the stereochemistry of subsequent reactions, after which the auxiliary could potentially be cleaved and recovered. wikipedia.org
Utility in Ligand Design for Organometallic and Asymmetric Catalysis
The design of ligands is central to the development of organometallic and asymmetric catalysis. The ligand sphere around a metal center dictates the catalyst's reactivity, selectivity, and stability. Spirocyclic structures are attractive ligand scaffolds because their rigid conformation can create well-defined chiral pockets around a metal center, which is crucial for enforcing high stereoselectivity in catalytic reactions. cambridgescholars.com
The 3-Methyl-3-azaspiro[5.5]undecan-9-one framework contains both nitrogen and oxygen (from the ketone) atoms that could act as coordination sites for metal ions. The piperidine nitrogen is a potential donor, and the ketone can be converted into other ligating groups like hydroxyls or amines. By designing and synthesizing chiral versions of this scaffold, it could be developed into novel bidentate or tridentate ligands for asymmetric catalysis. The fixed spatial arrangement of the coordinating atoms, enforced by the rigid spiro-backbone, could lead to highly effective catalysts for a range of asymmetric transformations.
Future Research Directions and Outlook for 3 Methyl 3 Azaspiro 5.5 Undecan 9 One
Exploration of Unconventional and Sustainable Synthetic Pathways to 3-Methyl-3-azaspiro[5.5]undecan-9-one
The conventional synthesis of 3-Methyl-3-azaspiro[5.5]undecan-9-one typically involves a Robinson annelation of 1-methyl-4-piperidinecarboxaldehyde with methyl vinyl ketone, followed by hydrogenation. semanticscholar.org While effective, future research is poised to explore more sustainable and unconventional routes that offer improved efficiency, reduced environmental impact, and novel structural access.
Key areas for future synthetic exploration include:
Photocatalytic Cyclizations: Visible-light-mediated reactions, such as a Norrish-Yang type process, could enable the construction of the spirocyclic core under mild conditions, potentially reducing the need for harsh reagents and high temperatures. researchgate.net
Biocatalysis and Enzymatic Resolutions: Employing enzymes for key bond-forming steps or for the resolution of racemic intermediates could provide highly stereoselective pathways to enantiopure versions of the target molecule. This approach aligns with green chemistry principles by utilizing biodegradable catalysts in aqueous media.
Diversity-Oriented Synthesis (DOS): Multicomponent reactions could provide rapid access to a library of structurally diverse azaspirocycles, including the 3-Methyl-3-azaspiro[5.5]undecan-9-one backbone, from simple starting materials in a single step. nih.gov
Mechanochemical Synthesis: Utilizing solvent-free or low-solvent mechanochemical methods (e.g., ball milling) for the key annelation step could significantly reduce solvent waste and energy consumption.
Table 1: Comparison of Synthetic Pathways for 3-Methyl-3-azaspiro[5.5]undecan-9-one
| Synthetic Strategy | Description | Potential Advantages | Key Research Challenge |
|---|---|---|---|
| Conventional (Robinson Annelation) | Two-step process involving base-catalyzed annelation followed by catalytic hydrogenation. semanticscholar.org | Established and reliable method. | Often requires harsh conditions, multiple steps, and metal catalysts. |
| Prins Cyclization | Acid-catalyzed reaction of an aldehyde and an alkene to form the spirocyclic structure in one step. evitachem.com | High atom economy and step efficiency. | Control of selectivity and potential for side reactions. |
| Photocatalysis | Using light to drive key cyclization steps, potentially via radical intermediates. researchgate.net | Mild reaction conditions, use of sustainable energy source (light). | Development of suitable photocatalysts and optimization of quantum yield. |
| Biocatalysis | Employing enzymes (e.g., transaminases, ketoreductases) for key transformations. | High stereoselectivity, environmentally benign (aqueous media, mild conditions). | Enzyme discovery, engineering, and stability for the specific substrate. |
Development of Advanced and Selective Functionalization Strategies for 3-Methyl-3-azaspiro[5.5]undecan-9-one
Beyond its synthesis, the strategic functionalization of the 3-Methyl-3-azaspiro[5.5]undecan-9-one scaffold is crucial for exploring its potential in areas like medicinal chemistry. Future research will likely move beyond simple reductions or oxidations of the ketone to more sophisticated and site-selective modifications.
Promising functionalization strategies include:
Late-Stage C-H Functionalization: This powerful technique allows for the direct conversion of C-H bonds into new C-C, C-N, or C-O bonds without the need for pre-functionalized substrates. scholaris.ca For the target molecule, this could enable selective modification at various positions on both the piperidine (B6355638) and cyclohexane (B81311) rings, guided by catalyst control. researchgate.netscholaris.ca
Dearomatization-Rearomatization Strategies: While not directly applicable to the saturated rings of this specific compound, the principles of dearomatization used for functionalizing heterocycles like pyridine (B92270) could inspire novel strategies. researchgate.net For instance, a temporary modification could activate a specific position for functionalization before being reversed.
α-Functionalization of the Ketone: Development of novel enolate chemistries or phase-transfer catalysis could provide access to a wide range of substituents at the C8 and C10 positions, adjacent to the carbonyl group.
Modification of the Tertiary Amine: While the methyl group is present, demethylation followed by re-alkylation or acylation at the nitrogen center offers a straightforward method to introduce diverse functionalities.
Table 2: Potential Selective Functionalization Strategies
| Strategy | Target Site | Potential Transformation | Significance |
|---|---|---|---|
| C-H Hydroxylation | Benzylic or unactivated C-H bonds on the rings | C-H → C-OH | Introduces a handle for further derivatization. scholaris.ca |
| C-H Amination | C-H bonds adjacent to the nitrogen | C-H → C-NH2 | Adds a key pharmacophoric group. scholaris.ca |
| α-Alkylation/Arylation | C8 or C10 position | C-H → C-R | Builds molecular complexity and explores steric effects. |
| N-Demethylation/Functionalization | N3 position | N-CH3 → N-R | Allows for the introduction of diverse side chains. |
High-Throughput Screening of Synthetic Transformations Involving 3-Methyl-3-azaspiro[5.5]undecan-9-one
To accelerate the discovery of new reactions and optimize existing ones, high-throughput screening (HTS) methodologies are indispensable. Future efforts will focus on miniaturizing and automating the screening of reaction conditions for the synthesis and functionalization of 3-Methyl-3-azaspiro[5.5]undecan-9-one.
Key Outlooks:
Nanomole-Scale Reaction Arrays: Using robotic liquid handlers and microtiter plates, hundreds or even thousands of reactions can be performed simultaneously, using only micrograms of the substrate. scienceintheclassroom.org This is particularly valuable when material is scarce.
Rapid Analysis Techniques: Coupling HTS with rapid analysis methods like mass spectrometry (e.g., MISER - Multiple Injection in a Single Experimental Run) allows for the swift identification of successful "hits" from large reaction arrays without the need for slower chromatographic purification. scienceintheclassroom.org
Screening for Optimal Catalysts and Conditions: HTS is ideal for rapidly screening large libraries of catalysts, ligands, bases, and solvents to identify the optimal conditions for challenging transformations, such as enantioselective C-H functionalizations. scienceintheclassroom.org This approach can overcome the synthetic challenges often associated with complex spirocyclic systems. nih.gov
Table 3: Hypothetical HTS Campaign for C-N Cross-Coupling
| Parameter | Variables Screened | Scale per Reaction | Analysis Method |
|---|---|---|---|
| Catalyst | 24 different Palladium precatalysts | 500 nmol | UPLC-MS / MISER scienceintheclassroom.org |
| Ligand | 16 different phosphine (B1218219) or N-heterocyclic carbene ligands | ||
| Base | 8 different organic and inorganic bases | ||
| Solvent | 4 different high-boiling point solvents (e.g., DMSO, DMAc) |
Deep Learning and Machine Learning Approaches in Predicting 3-Methyl-3-azaspiro[5.5]undecan-9-one Reactivity and Synthesis
The application of artificial intelligence (AI) is set to revolutionize chemical synthesis. Machine learning (ML) and deep learning models can predict reaction outcomes, suggest synthetic routes, and identify optimal conditions, thereby reducing the number of failed experiments.
Future Directions:
Reactivity Prediction: ML models can be trained on large databases of chemical reactions to predict the likelihood of a reaction's success and its potential yield. nih.govrsc.orgnih.gov For 3-Methyl-3-azaspiro[5.5]undecan-9-one, a model could predict its reactivity with a wide range of electrophiles and nucleophiles.
Retrosynthesis Planning: AI tools can propose novel synthetic pathways to the target molecule or its derivatives, potentially uncovering more efficient routes than those conceived by human chemists. mit.edu
Active Learning for Optimization: An ML model can guide experimental design in an iterative loop. After an initial set of experiments, the model analyzes the results and suggests the next set of experiments most likely to lead to the desired outcome, accelerating optimization. mit.eduyoutube.com
Table 4: Application of Machine Learning in the Chemistry of 3-Methyl-3-azaspiro[5.5]undecan-9-one
| ML Application | Input Data | Predicted Output | Potential Impact |
|---|---|---|---|
| Reaction Yield Prediction | Molecular representations of reactants, reagents, and conditions. mit.edu | Predicted yield (e.g., 0-100%). | Prioritizes high-yield reactions, reducing wasted effort. |
| Site-Selectivity Prediction | Substrate structure, reagent, and catalyst. | Probability of reaction at each possible site. | Guides the design of selective functionalization strategies. scholaris.ca |
| Retrosynthetic Analysis | Target molecule structure (e.g., a derivative). | A ranked list of potential precursor molecules. mit.edu | Accelerates the design of novel synthetic routes. |
| Catalyst/Reagent Suggestion | Desired transformation (e.g., C-H amination). | Optimal catalyst and reagent combination. | Speeds up reaction development and discovery. youtube.com |
Integration of 3-Methyl-3-azaspiro[5.5]undecan-9-one into Automated and Flow Chemistry Platforms
Flow chemistry, where reactions are run in a continuously flowing stream rather than in a flask, offers numerous advantages over traditional batch processing, including enhanced safety, scalability, and control. nih.govyoutube.com Integrating the synthesis of 3-Methyl-3-azaspiro[5.5]undecan-9-one into such platforms is a key direction for producing this scaffold efficiently and safely.
Future Outlook:
Telescoped Synthesis: Multiple synthetic steps can be connected in sequence without manual workup or purification of intermediates. nih.gov For example, the Robinson annelation and subsequent hydrogenation to form the target compound could be performed in a single, continuous flow process.
In-situ Reagent Generation: Hazardous or unstable reagents can be generated on demand within the flow reactor and consumed immediately, significantly improving process safety. nih.gov
Automated Optimization: Flow reactors can be coupled with automated sampling, in-line analysis (e.g., IR, NMR), and a feedback algorithm to rapidly optimize reaction parameters like temperature, residence time, and stoichiometry. youtube.com
Scalability: Scaling up production in a flow system is often as simple as running the reactor for a longer period or by "numbering up" (running multiple reactors in parallel), avoiding the challenges of scaling up batch reactions. youtube.com
Table 5: Comparison of Batch vs. Flow Synthesis for the Hydrogenation Step
| Parameter | Batch Synthesis semanticscholar.org | Flow Chemistry |
|---|---|---|
| Hydrogen Source | High-pressure hydrogen gas in a vessel. | Safer H-Cube® generator or tube-in-tube reactor. |
| Catalyst | Slurry of Pd/C, requires filtration. | Packed-bed cartridge of solid-supported catalyst. |
| Heat Transfer | Limited by surface area of the flask. | Excellent due to high surface-to-volume ratio. uc.pt |
| Scalability | Requires larger, specialized high-pressure reactors. | Achieved by longer run time or numbering-up. youtube.com |
| Process Control | Difficult to monitor in real-time. | Amenable to in-line process analytical technology (PAT). |
Potential for Supramolecular Assembly Involving 3-Methyl-3-azaspiro[5.5]undecan-9-one Scaffolds
The rigid, three-dimensional structure of spirocycles makes them excellent building blocks for creating larger, ordered structures through non-covalent interactions. enamine.net The 3-Methyl-3-azaspiro[5.5]undecan-9-one scaffold possesses key features—a hydrogen bond acceptor (the carbonyl oxygen), a basic nitrogen center, and a well-defined shape—that make it a promising candidate for supramolecular chemistry.
Future Research Directions:
Crystal Engineering: The defined geometry could be used to direct the formation of specific crystal packing arrangements, such as co-crystals with other molecules, through hydrogen bonding or halogen bonding.
Host-Guest Chemistry: Derivatives of the spirocycle could be designed to act as "hosts" that can selectively bind small molecule or ion "guests" within a pre-organized cavity.
Self-Assembled Materials: By introducing complementary recognition motifs (e.g., hydrogen bond donors/acceptors), the spirocycle could be programmed to self-assemble into higher-order structures like gels, liquid crystals, or porous organic frameworks with potential applications in materials science. The rigidity of the spirocyclic core is key to imparting specific chemical and physical properties to such assemblies. nih.gov
Table 6: Potential Supramolecular Interactions and Assemblies
| Interaction Type | Functional Group Involved | Potential Supramolecular Structure | Potential Application |
|---|---|---|---|
| Hydrogen Bonding | Carbonyl group (acceptor); introduced OH or NH groups (donors). | 1D chains, 2D sheets, co-crystals. | Crystal engineering, new material design. |
| Host-Guest Interaction | A macrocyclic derivative incorporating the spiro-scaffold. | Inclusion complexes. | Sensing, controlled release. |
| Metal Coordination | Nitrogen atom and other introduced chelating groups. | Metallo-organic polymers or cages. | Catalysis, gas storage. |
Conclusion: the Enduring Significance of 3 Methyl 3 Azaspiro 5.5 Undecan 9 One in Chemical Research
Synthesis of 3-Methyl-3-azaspiro[5.5]undecan-9-one: Summary of Key Advancements and Innovations
The construction of the 3-Methyl-3-azaspiro[5.5]undecan-9-one scaffold is a testament to the ingenuity of synthetic organic chemistry. The primary and most well-documented method for its preparation involves a two-step sequence: a Robinson annelation followed by catalytic hydrogenation. semanticscholar.org
The synthesis commences with the reaction of 1-methyl-4-piperidinecarboxaldehyde and methyl vinyl ketone. semanticscholar.org This reaction, a classic example of a Robinson annelation, proceeds under basic conditions to form the unsaturated intermediate, 3-methyl-3-azaspiro[5.5]undec-7-en-9-one. semanticscholar.org The subsequent step involves the hydrogenation of this intermediate. This is typically achieved using a palladium on charcoal (Pd/C) catalyst under a hydrogen atmosphere, which selectively reduces the carbon-carbon double bond to yield the saturated target compound, 3-Methyl-3-azaspiro[5.5]undecan-9-one. semanticscholar.org To prevent potential side reactions such as ketalization, the hydrogenation is often carried out in a solvent like ethyl acetate (B1210297). semanticscholar.org
While the Robinson annelation route is robust, the field of organic synthesis is constantly evolving, with a drive towards more efficient and versatile methods. Innovations in spirocycle synthesis that could be applied to this or related structures include:
Prins Cyclization: This reaction involves the acid-catalyzed cyclization of an aldehyde and an alkene, offering a direct route to spirocyclic frameworks. evitachem.com
Olefin Metathesis: The use of catalysts like the Grubbs catalyst in ring-closing metathesis has become a powerful tool for constructing complex cyclic and spirocyclic systems. evitachem.com
These modern synthetic strategies represent potential avenues for creating derivatives of 3-Methyl-3-azaspiro[5.5]undecan-9-one with greater efficiency and structural diversity.
Table 1: Key Synthetic Reactions for 3-Methyl-3-azaspiro[5.5]undecan-9-one
| Step | Reaction Type | Reactants | Product |
|---|---|---|---|
| 1 | Robinson Annelation | 1-methyl-4-piperidinecarboxaldehyde, Methyl vinyl ketone | 3-methyl-3-azaspiro[5.5]undec-7-en-9-one |
| 2 | Catalytic Hydrogenation | 3-methyl-3-azaspiro[5.5]undec-7-en-9-one, Hydrogen (H₂) | 3-Methyl-3-azaspiro[5.5]undecan-9-one |
Reactivity of 3-Methyl-3-azaspiro[5.5]undecan-9-one: Fundamental Insights and Mechanistic Understanding
The reactivity of 3-Methyl-3-azaspiro[5.5]undecan-9-one is governed by its two primary functional groups: the ketone at the C9 position and the tertiary amine at the N3 position. These sites allow for a variety of chemical transformations, making the molecule a versatile building block for more complex structures.
The ketone group is the most reactive site for nucleophilic addition and related reactions. Key transformations include:
Reduction: The ketone can be readily reduced to the corresponding alcohol, 3-Methyl-3-azaspiro[5.5]undecan-9-ol, using standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. evitachem.com This introduces a new chiral center and a hydroxyl group that can be further functionalized.
Reductive Amination: The ketone can react with ammonia (B1221849) or primary/secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form new C-N bonds, leading to various amino-substituted derivatives.
Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into a carbon-carbon double bond, allowing for the introduction of various substituents at the C9 position.
Grignard and Organolithium Reactions: The addition of organometallic reagents to the ketone provides a direct method for forming new carbon-carbon bonds, leading to tertiary alcohols.
The tertiary amine at the N3 position is generally less reactive but can participate in reactions such as:
Quaternization: Reaction with alkyl halides can lead to the formation of quaternary ammonium (B1175870) salts.
Oxidation: Strong oxidizing agents can lead to the formation of the corresponding N-oxide.
The interplay of these reactive sites allows for the selective modification of the 3-Methyl-3-azaspiro[5.5]undecan-9-one scaffold, enabling the synthesis of a diverse library of derivatives. The rigid, three-dimensional nature of the spirocycle often imparts a high degree of stereochemical control in these reactions.
The Future Trajectory of 3-Methyl-3-azaspiro[5.5]undecan-9-one in Advanced Organic Synthesis and Material Precursor Development
The unique structural and chemical properties of 3-Methyl-3-azaspiro[5.5]undecan-9-one position it as a valuable molecule for future applications, particularly in medicinal chemistry and advanced organic synthesis.
As a derivative of the azaspiro[5.5]undecane scaffold, it is considered a "privileged structure." This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them ideal starting points for drug discovery programs. mdpi.com Derivatives of related azaspiro[5.5]undecanes have shown a wide range of biological activities, including potential treatments for pain, cancer, and various disorders of the central nervous system. acs.orgnih.govnih.gov Therefore, 3-Methyl-3-azaspiro[5.5]undecan-9-one serves as a crucial building block for creating novel, structurally complex molecules with potential therapeutic applications. Its utility is further highlighted by its N-Boc protected analogue, tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate, which is used in the preparation of IRAK degraders. chemdad.com
In the field of advanced organic synthesis, the compound's rigid, three-dimensional structure is highly desirable. The conformational constraints of the spirocyclic system can be exploited to achieve high levels of stereoselectivity in subsequent reactions. This makes it an excellent chassis for the synthesis of complex natural products and other architecturally challenging molecules. soton.ac.uk
While direct applications in materials science are less explored, the potential for 3-Methyl-3-azaspiro[5.5]undecan-9-one to serve as a precursor to advanced materials is significant. The introduction of polymerizable groups or moieties capable of self-assembly could lead to the development of novel polymers or supramolecular structures with unique properties. The inherent thermal stability and defined stereochemistry of the spirocyclic core could impart favorable characteristics to such materials. As research continues, the versatility of this compound will undoubtedly lead to its application in new and innovative areas of chemical science.
Q & A
What are the key methodologies for synthesizing 3-Methyl-3-azaspiro[5.5]undecan-9-one, and how can reaction conditions be optimized for higher yields?
Basic Research Focus : The compound is synthesized via Claisen-Schmidt condensation or 1,3-dipolar cycloaddition. For example, Claisen-Schmidt condensation of 1,5-dioxaspiro[5.5]undecan-9-one with aldehydes using mild bases (e.g., K₂CO₃) yields substituted derivatives .
Advanced Consideration : Optimize reaction parameters (solvent polarity, temperature, catalyst loading) to enhance diastereoselectivity. For instance, using deep eutectic solvents (DES) like ChCl/Urea improves regioselectivity and reduces purification steps .
How can NMR and HRMS data resolve stereochemical ambiguities in spirocyclic derivatives of 3-Methyl-3-azaspiro[5.5]undecan-9-one?
Basic Research Focus : ¹H and ¹³C NMR chemical shifts (e.g., δ 128–147 ppm for aromatic protons) and coupling constants help assign stereochemistry. HRMS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 321.1732) .
Advanced Consideration : Use NOESY or ROESY to distinguish axial/equatorial substituents in spiro systems. For diastereomeric mixtures, preparative HPLC or chiral columns can separate isomers .
What strategies are employed to evaluate the biological activity of 3-Methyl-3-azaspiro[5.5]undecan-9-one derivatives?
Basic Research Focus : Screen for α₁-adrenoceptor antagonism (e.g., antihypertensive assays in spontaneously hypertensive rats) . Derivatives with indole or benzodioxan groups show enhanced activity .
Advanced Consideration : Perform molecular docking to predict binding affinity to target receptors (e.g., CYP2B enzymes). Validate using in vitro enzyme inhibition assays and in vivo toxicity studies .
How do substituent modifications on the spirocyclic scaffold influence physicochemical properties and pharmacokinetics?
Advanced Research Focus : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to improve metabolic stability. LogP calculations and solubility assays (e.g., shake-flask method) guide lipophilicity adjustments . Substituents at the 9-position significantly alter bioavailability due to steric effects .
What green chemistry approaches are viable for synthesizing spirocyclic compounds like 3-Methyl-3-azaspiro[5.5]undecan-9-one?
Advanced Research Focus : Replace traditional solvents with DES (e.g., ChCl/Urea), which offer recyclability and reduce waste. Catalyst-free protocols under microwave irradiation can shorten reaction times .
How can contradictory NMR data from diastereomeric mixtures be systematically resolved?
Advanced Research Focus : Use dynamic NMR to study slow interconversion of conformers. For example, variable-temperature NMR (VT-NMR) identifies coalescence points in spectra, aiding isomer differentiation .
What are the challenges in achieving regioselectivity during 1,3-dipolar cycloaddition reactions involving 3-Methyl-3-azaspiro[5.5]undecan-9-one?
Advanced Research Focus : Azomethine ylides preferentially attack the less hindered carbonyl group. Computational modeling (DFT) predicts transition states to rationalize regioselectivity outcomes .
How does the spirocyclic framework enhance drug-like properties compared to linear analogs?
Advanced Research Focus : The rigid spiro structure reduces conformational entropy, improving target binding. Comparative studies show higher metabolic stability and lower CYP450 inhibition for spiro derivatives vs. linear counterparts .
What analytical techniques are critical for assessing purity in large-scale synthesis?
Basic Research Focus : HPLC-UV/ELSD (≥98% purity), coupled with GC-MS to detect volatile byproducts. Safety protocols must address aquatic toxicity (GHS Category 3) .
How are computational tools integrated into the design of novel 3-Methyl-3-azaspiro[5.5]undecan-9-one derivatives?
Advanced Research Focus : QSAR models optimize substituent effects on bioactivity. Molecular dynamics simulations predict solubility and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
